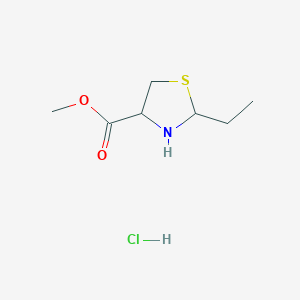

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-ethyl-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c1-3-6-8-5(4-11-6)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERCNSXRMPUVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1NC(CS1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity

Mode of Action

Thiazolidine derivatives, in general, have been known to interact with various biological targets, leading to a range of responses .

Biochemical Pathways

Thiazolidine derivatives are known to exhibit a diversity of biological responses, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Action Environment

It’s known that the reaction of 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction that has been explored over the years . It’s generally believed that the reaction requires acidic pH and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

Biochemical Analysis

Biochemical Properties

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its reaction with aldehydes to form stable thiazolidine products under physiological conditions. This reaction is particularly interesting because it does not require any catalysts and remains stable, making it suitable for bioorthogonal reactions. The compound’s interaction with N-terminal cysteine residues in proteins is another notable biochemical property, as it allows for the efficient coupling of biomolecules.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can act as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. By inhibiting ACE, this compound can modulate cellular responses related to cardiovascular function. Additionally, its interaction with cellular proteins can lead to changes in gene expression, further impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s ability to form stable thiazolidine rings with aldehydes is a key aspect of its molecular mechanism. This reaction involves the formation of a covalent bond between the compound and the aldehyde, resulting in a stable product that can influence enzyme activity and protein function. Additionally, the compound’s inhibition of ACE is achieved through its binding to the enzyme’s active site, preventing the conversion of angiotensin I to angiotensin II.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound under physiological conditions is a critical factor in its temporal effects. Studies have shown that the thiazolidine products formed by this compound remain stable over time, even under physiological pH. The compound’s stability can be influenced by factors such as pH and the presence of other reactive species. Long-term studies have indicated that the compound can maintain its activity and function over extended periods, making it suitable for in vitro and in vivo applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as ACE inhibition and modulation of cellular responses. At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the respiratory system. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s ability to inhibit ACE is a key aspect of its metabolic role, as it affects the renin-angiotensin system, which regulates blood pressure and fluid balance. Additionally, the compound’s interactions with aldehydes and other reactive species can influence metabolic flux and metabolite levels, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s ability to form stable thiazolidine products allows it to be efficiently transported and distributed within cells. Additionally, its interactions with cellular proteins can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound’s ability to interact with N-terminal cysteine residues in proteins can direct it to specific cellular compartments or organelles. Additionally, post-translational modifications and targeting signals can influence the compound’s localization, further impacting its activity and function within the cell.

Biological Activity

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a cyclic secondary amino acid derivative characterized by its thiazolidine structure. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. Its molecular formula is C7H14ClNO2S, with a molecular weight of 177.71 g/mol, and it features a thiazolidine ring that contributes to its biological interactions.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Thiazolidine Ring : A five-membered heterocyclic compound containing nitrogen and sulfur.

- Functional Groups : Presence of both ester and carboxylic functional groups enhances its solubility and bioactivity compared to other thiazolidines.

Biological Activities

Research indicates that derivatives of thiazolidine-4-carboxylic acid exhibit various biological activities. The following table summarizes some of these activities:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial DNA replication, such as topoisomerase IV in S. aureus .

- Cell Cycle Regulation : It influences cell cycle progression and may induce differentiation in cancer cells .

- Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative damage in cells, which is crucial for maintaining cellular health .

Case Studies and Research Findings

Several studies have investigated the biological effects of thiazolidine derivatives:

- A study on thiazolidine-4-carboxylic acid (TC) demonstrated its ability to reverse the transformation of tumor cells into normal cells, indicating potential therapeutic applications in oncology .

- In vitro tests showed that certain thiazolidine derivatives could significantly reduce fungal growth, suggesting their use as antifungal agents .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride serves as a potential lead compound in drug discovery, particularly for anticancer therapies. The thiazolidin-4-one scaffold is recognized for its anticancer activity, with derivatives showing promise as multi-target enzyme inhibitors.

Key Findings:

- Anticancer Activity: Research indicates that thiazolidine derivatives can inhibit various enzymes and cell lines associated with cancer proliferation.

- Synthetic Strategies: Various synthetic methods have been developed to produce thiazolidine derivatives, enhancing their pharmacological profiles. These methods emphasize green synthesis and atom economy, promoting cleaner reaction profiles.

Organic Chemistry Applications

In organic chemistry, this compound acts as a versatile building block for synthesizing new compounds. Its unique structure allows it to participate in bioorthogonal reactions, which are crucial for coupling biomolecules in a biocompatible manner.

Comparison of Thiazolidine Derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl thiazolidine-4-carboxylate | Similar thiazolidine structure | Antiviral activity |

| Thiazolidinedione | Contains a carbonyl group adjacent to sulfur | Antidiabetic properties |

| This compound | Ethyl substitution enhances solubility and bioactivity | General biological activity |

This table highlights the structural differences and corresponding biological activities of related compounds, emphasizing the unique properties of this compound.

Biochemical Applications

Biochemically, this compound has been studied for its interactions with various biological targets. Its binding affinities with enzymes and receptors have been explored to understand its potential therapeutic roles.

Research Insights:

- Enzyme Inhibition: The compound exhibits significant inhibition of specific enzymes linked to metabolic processes and disease pathways .

- Probe Design: Its structural features make it suitable for designing molecular probes that can interact selectively with biological targets.

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Studies: A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell lines through targeted enzyme inhibition. The research highlighted the potential for developing multi-target inhibitors based on the thiazolidine scaffold.

- Synthesis and Characterization: Another study focused on synthesizing various thiazolidine derivatives using this compound as a precursor. The results indicated successful synthesis with high yields and potential applications in drug formulation .

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride with related thiazolidine and thiazole derivatives:

Key Observations :

- However, bulkier substituents (e.g., tetramethyl in CAS 303037-43-6) could reduce solubility .

- Salt Forms : Hydrochloride salts are common across analogs, improving crystallinity and aqueous solubility for pharmaceutical formulations .

Challenges and Limitations

- Data Gaps : Direct spectral or pharmacological data for the target compound are scarce, necessitating extrapolation from analogs.

Preparation Methods

Esterification of Thiazolidine-4-carboxylic Acid to Form Methyl Ester Hydrochloride

- The starting material, thiazolidine-4-carboxylic acid, is reacted with methanol in the presence of dry hydrogen chloride gas.

- The reaction mixture is stirred at room temperature for approximately 12 hours until saturation with HCl gas is achieved.

- After completion, diethyl ether is added to precipitate the methyl ester hydrochloride as white flaky crystals.

- The crystals are filtered, dried, and can be further treated to remove hydrochloride to yield the free methyl ester.

Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Starting Material | Thiazolidine-4-carboxylic acid (10.00 g, 0.075 mol) |

| Solvent | Methanol (120 mL, 2.96 mol) |

| Catalyst/Reagent | Dry hydrogen chloride gas |

| Reaction Time | 12 hours |

| Temperature | Room temperature |

| Precipitation Solvent | Diethyl ether (200 mL, 1.92 mol) |

| Product | Methyl thiazolidine-4-carboxylate hydrochloride |

| Yield | 89% (9.84 g) |

- The reaction is sensitive to moisture; dry conditions are essential.

- The hydrochloride salt formation facilitates purification by crystallization.

- Subsequent dehydrochlorination yields the free methyl ester.

This method is well-documented and provides a high yield of the methyl ester hydrochloride intermediate, which is crucial for further transformations.

Synthesis of 2-ethyl Substituted Thiazolidine Carboxylic Acid Derivatives

- The 2-ethyl substituent is introduced by reacting ethyl glycinate hydrochloride with 1,3-thiazolidinedione.

- This condensation reaction is typically conducted in ethanol solvent at room temperature.

- A base such as triethylamine is used to facilitate the reaction by neutralizing the hydrochloride salt and promoting nucleophilic attack.

- The product obtained is (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid, which can be further esterified to the methyl ester hydrochloride.

| Parameter | Details |

|---|---|

| Reactants | Ethyl glycinate hydrochloride and 1,3-thiazolidinedione |

| Solvent | Ethanol |

| Base | Triethylamine |

| Temperature | Room temperature |

| Reaction Type | Condensation |

- This synthetic route is scalable for industrial production with optimization.

- The stereochemistry at the 4-position is controlled, yielding the (4S) isomer predominantly.

- The method provides a direct route to the ethyl-substituted thiazolidine carboxylic acid, which is a precursor for the methyl ester hydrochloride.

Summary Table of Preparation Methods

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Esterification | Thiazolidine-4-carboxylic acid | Methanol, dry HCl gas, room temp, 12 h | Methyl thiazolidine-4-carboxylate hydrochloride | 89 |

| 2 | Condensation | Ethyl glycinate hydrochloride + 1,3-thiazolidinedione | Ethanol, triethylamine, room temp | (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid | Not specified (scalable) |

| 3 | Oxidation | Methyl thiazolidine-4-carboxylate | MnO2, acetonitrile, 80°C, 48 h | Methyl thiazole-4-carboxylate | 80.8 |

| 4 | Hydrolysis | Methyl thiazole-4-carboxylate | 10% NaOH, reflux 1 h, acidification pH 3 | Thiazole-4-carboxylic acid | Not specified |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride?

- Methodology : Synthesis often involves cyclization reactions of thiazolidine precursors. For example, chloromethyl thiazole intermediates (e.g., 4-chloromethyl-2-methylthiazole hydrochloride) can undergo nucleophilic substitution with carboxylate esters. Reaction optimization may require controlled temperature (0–5°C) and anhydrous conditions to prevent hydrolysis . Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity.

Q. How can researchers verify the purity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is recommended, using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Purity thresholds >95% are typical for research-grade material . Complementary techniques like thin-layer chromatography (TLC) or ion-exchange chromatography can resolve polar impurities.

Q. What are optimal storage conditions to ensure stability?

- Methodology : Store desiccated at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis and oxidation. Stability studies on analogous ester hydrochlorides indicate degradation <5% over 12 months under these conditions . Periodic reanalysis via HPLC is advised for long-term storage.

Advanced Research Questions

Q. How can crystallographic data contradictions in thiazolidine derivatives be resolved?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL software for refinement. For disordered structures, apply TWIN/BASF commands in SHELX to model twinning or anisotropic displacement parameters. Cross-validate with powder XRD and DFT calculations to resolve ambiguities in bond lengths/angles .

Q. What strategies are effective for profiling synthetic by-products?

- Methodology : Employ LC-MS/MS with electrospray ionization (ESI) in positive-ion mode to detect low-abundance impurities. For example, ethyl-substituted thiazolidine by-products (e.g., methyl ester hydrolysis products) can be identified via fragmentation patterns (m/z 143.16 for decarboxylated derivatives) . Quantify using external calibration curves with impurity standards.

Q. How to design accelerated stability studies under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.